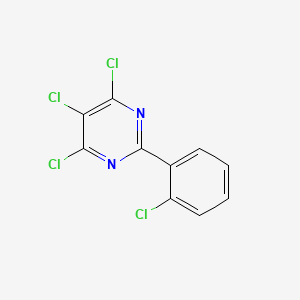

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine

CAS No.: 647824-43-9

Cat. No.: VC7919890

Molecular Formula: C10H4Cl4N2

Molecular Weight: 294 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647824-43-9 |

|---|---|

| Molecular Formula | C10H4Cl4N2 |

| Molecular Weight | 294 g/mol |

| IUPAC Name | 4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine |

| Standard InChI | InChI=1S/C10H4Cl4N2/c11-6-4-2-1-3-5(6)10-15-8(13)7(12)9(14)16-10/h1-4H |

| Standard InChI Key | VWMNHQJPJWDGTH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The molecular formula of 4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine is C₁₀H₅Cl₄N₂, with a molecular weight of 307.96 g/mol (calculated from isotopic composition) . The core pyrimidine ring is substituted with chlorine atoms at positions 4, 5, and 6, while the 2-chlorophenyl group introduces steric bulk and additional electronic effects. The compound’s planar structure facilitates π-π stacking interactions, a feature critical in materials science and drug design .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₄N₂ | |

| Molecular Weight (g/mol) | 307.96 | |

| IUPAC Name | 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine | Derived |

| SMILES | ClC1=CC=CC=C1C2=NC(=C(C(=N2)Cl)Cl)Cl | Derived |

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational models predict its logP (octanol-water partition coefficient) to be approximately 4.46, indicating high lipophilicity . The polar surface area (PSA) is estimated at 46.01 Ų, suggesting moderate solubility in polar solvents . The presence of multiple chlorine atoms enhances stability against oxidation but may limit aqueous solubility.

Synthetic Methodologies

Bromination-Chlorination Cascade

A patent-published route for synthesizing 4,5,6-trichloropyrimidine derivatives involves bromination followed by chlorination . For the target compound, this pathway could be adapted as follows:

-

Bromination: 4,6-Dihydroxypyrimidine is brominated at position 5 to yield 4,6-dihydroxy-5-bromopyrimidine.

-

Chlorination: The intermediate is treated with phosphorus oxychloride (POCl₃) in the presence of benzyltriethylammonium chloride as a phase-transfer catalyst. Reaction conditions (80–100°C, 4–18 hours) facilitate the substitution of hydroxyl groups with chlorine .

-

Aryl Coupling: A Suzuki-Miyaura cross-coupling reaction could introduce the 2-chlorophenyl group using a palladium catalyst and aryl boronic acid.

Table 2: Optimized Reaction Conditions from Analogous Syntheses

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 80–100°C | 77.6–81.0 | 97.10–99.10 |

| Catalyst Loading | 20.8–29.8 g | — | — |

| Reaction Time | 5–18 hours | — | — |

| Solvent | Toluene/Dichloroethane | — | — |

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at positions 4, 5, and 6 requires careful control of stoichiometry and reaction kinetics.

-

Purification: The product’s high lipophilicity necessitates recrystallization from petroleum ether/ethyl acetate mixtures .

Physicochemical Properties and Stability

Thermal Behavior

Analogous trichloropyrimidines exhibit melting points between 150–200°C and boiling points exceeding 300°C . The 2-chlorophenyl substituent likely increases thermal stability due to enhanced aromatic stacking.

Solubility Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume